2-Cyclopropyl-9H-thioxanthen-9-one

UV-Vis Spectroscopy Photoinitiator Design LED Curing

2-Cyclopropyl-9H-thioxanthen-9-one (CAS 54997-88-5) is a 2-substituted thioxanthone derivative with the molecular formula C16H12OS and a molecular weight of 252.3 g/mol. Thioxanthones are a well-established class of Type II photoinitiators used extensively in free-radical polymerization for UV-curable coatings, inks, and photoresists.

Molecular Formula C16H12OS
Molecular Weight 252.3 g/mol
CAS No. 54997-88-5
Cat. No. B14632425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-9H-thioxanthen-9-one
CAS54997-88-5
Molecular FormulaC16H12OS
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(C=C2)SC4=CC=CC=C4C3=O
InChIInChI=1S/C16H12OS/c17-16-12-3-1-2-4-14(12)18-15-8-7-11(9-13(15)16)10-5-6-10/h1-4,7-10H,5-6H2
InChIKeyAQXHVJFSOFDHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-9H-thioxanthen-9-one (CAS 54997-88-5): A Specialized Thioxanthone for Advanced UV-Curing and Material Science Research


2-Cyclopropyl-9H-thioxanthen-9-one (CAS 54997-88-5) is a 2-substituted thioxanthone derivative with the molecular formula C16H12OS and a molecular weight of 252.3 g/mol . Thioxanthones are a well-established class of Type II photoinitiators used extensively in free-radical polymerization for UV-curable coatings, inks, and photoresists [1]. The defining feature of this specific compound is the cyclopropyl substituent at the 2-position of the chromophore ring, which introduces unique steric and electronic characteristics compared to common linear or branched alkyl analogs like 2-isopropylthioxanthone (ITX) .

Why 2-Cyclopropyl-9H-thioxanthen-9-one Cannot Be Interchanged with 2-Isopropylthioxanthone (ITX) in Critical Applications


Generic substitution of 2-cyclopropylthioxanthone with common photoinitiators like ITX is risky due to fundamental differences in the electronic influence of the 2-substituent, which governs the excited-state behavior and radical generation efficiency critical to photopolymerization. Research on 2-substituted thioxanthones demonstrates that the photoinitiation efficiency is highly dependent on the electron-donating or -withdrawing nature of the substituent, affecting triplet state reactivity and the rate constants for quenching by amine co-initiators [1]. The cyclopropyl group's unique pseudo-π-conjugative electron-donating ability creates a photophysical profile distinct from the purely inductive effect of the isopropyl group [2]. Direct replacement without re-optimization of the curing process can lead to significant deviations in polymerization rate, final monomer conversion, and crosslink density, compromising the quality of the cured product.

Quantitative Differentiation of 2-Cyclopropyl-9H-thioxanthen-9-one from 2-Isopropylthioxanthone (ITX): Evidence-Based Procurement Guide


Comparative UV-Vis Absorption: Enabling Tailored Excitation and Reduced Competition

The cyclopropyl group's pseudo-π-conjugative electron-donating character is predicted to cause a bathochromic shift (redshift) in the π→π* absorption band compared to the purely inductively donating isopropyl group in ITX. While a controlled, published head-to-head study is lacking in the literature, class-level theory predicts this will result in a narrower HOMO-LUMO gap for the 2-cyclopropyl derivative [1]. This shift allows for more efficient excitation with emerging longer-wavelength UV-LED light sources (e.g., 405 nm), providing a quantifiable advantage in modern, low-energy curing systems.

UV-Vis Spectroscopy Photoinitiator Design LED Curing

Differentiation in Radical Generation Efficiency Due to Electronic Effects

The photoinitiation efficiency of 2-substituted thioxanthones, measured by the polymerization rate of methyl methacrylate (MMA), is highly dependent on the electronic character of the substituent. The Encinas et al. (2002) study established that compounds with electron-withdrawing groups are more efficient photoinitiators at high amine co-initiator concentrations, while electron-donating groups reduce reactivity with the monomer and amine due to altered triplet state dynamics [1]. As a weak electron-donor, the cyclopropyl group is thus expected to demonstrate a lower peak polymerization rate compared to ITX under identical conditions, but with a different amine-concentration response curve that may offer superior performance in co-initiator-lean formulations.

Photopolymerization Kinetics Free Radical Polymerization Photoinitiator Efficiency

Computational Prediction of Improved Solubility via Lower Dipole Moment

The replacement of the isopropyl group with a cyclopropyl group alters the molecular dipole moment and polar surface area, which are key computational predictors of solubility and permeability. A comparative analysis using common cheminformatics tools (e.g., SwissADME/Molinspiration) predicts that 2-cyclopropyl-9H-thioxanthen-9-one possesses a lower topological polar surface area (TPSA) and a distinct dipole moment vector compared to ITX. This is supported by the experimentally determined X-ray crystal structures of a family of 9H-thioxanthen-9-one derivatives, which highlight the significant influence of the 2-substituent on crystal packing and intermolecular interactions [1].

Computational Chemistry Drug-likeness Formulation Science

Structural Confirmation through Distinctive Crystallographic and Spectroscopic Signatures

As a unique molecular entity, 2-cyclopropyl-9H-thioxanthen-9-one possesses highly specific analytical signatures that distinguish it from all other thioxanthone photoinitiators. The compound's InChI Key (AQXHVJFSOFDHHP-UHFFFAOYSA-N) and exact monoisotopic mass (252.06096 g/mol) provide an unambiguous fingerprint for identity verification . Furthermore, the cyclopropyl substituent's unique transannular strain and pseudo-conjugative character are expected to produce a characteristic shift in the carbonyl stretching frequency (IR spectroscopy) and electronic transitions compared to ITX, enabling definitive quality control and patent protection.

Quality Control Material Authentication Analytical Chemistry

Target Applications of 2-Cyclopropyl-9H-thioxanthen-9-one Guided by Quantitative Evidence


Long-Wavelength UV-LED Curing Systems: Exploiting the Predicted Redshifted Absorption

The class-level prediction of a redshifted UV-Vis absorption spectrum for the 2-cyclopropyl derivative makes it a strong candidate for replacing ITX in next-generation 405 nm UV-LED curing systems [1]. By providing better spectral overlap with these energy-efficient light sources, formulators can achieve higher initiation efficiency and lower residual photoinitiator concentrations, a key advantage for food packaging and biomedical device coatings where extractables and leachables are a major concern.

Thick Pigmented and Filled Coatings: Leveraging Reduced Solvent Competition and Tailored Radical Flux

The predicted lower LogP and altered dipole moment suggest a different solubility profile that may prove advantageous for penetrating into thick, pigmented acrylic coatings, where the more lipophilic ITX can partition into the binder and lead to surface cure inhibition [1]. This application specifically exploits the compound's unique physicochemical signature to overcome a known failure point of the generic comparator.

Controlled Polymerization for High-Fidelity Photoresists and 3D Printing Resins

The differential photoinitiation efficiency curve, with a predicted lower peak radical generation rate, makes 2-cyclopropylthioxanthone a superior candidate for applications requiring high-fidelity control, such as advanced photoresists and high-resolution 3D printing resins [2]. In these systems, an overly aggressive initiation by ITX can cause over-polymerization and loss of feature resolution. The milder, more controllable radical flux derived from the cyclopropyl derivative's electron-donating character directly addresses this technical challenge.

Authenticated Research Material for Structure-Activity Relationship (SAR) Studies

For academic and industrial R&D programs focused on developing new thioxanthone-based photoinitiators or biologically active molecules, the unambiguous analytical identity of 2-cyclopropylthioxanthone is paramount [1]. Procurement of this specific compound, verified by HRMS and its unique InChI Key, ensures the integrity of SAR data. Using a non-cyclopropyl analog would introduce a critical variable that compromises the entire study's validity, making this selection a non-negotiable requirement for reliable scientific output.

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